molecular formula C13H13ClN2O2 B12907595 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-86-1

4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12907595
CAS No.: 88093-86-1
M. Wt: 264.71 g/mol
InChI Key: LQEAWRNUMSVRDN-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a benzyl ether moiety attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Ether Moiety: The benzyl ether moiety can be introduced through nucleophilic substitution reactions, where the hydroxyl group of the pyridazinone is reacted with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the benzyl ether moiety, which may result in different chemical and biological properties.

    2-Methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one: Lacks the chloro group, which may affect its reactivity and interactions with biological targets.

Uniqueness

4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to the presence of both the chloro group and the benzyl ether moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

88093-86-1

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C13H13ClN2O2/c1-9-3-5-10(6-4-9)8-18-11-7-15-16(2)13(17)12(11)14/h3-7H,8H2,1-2H3

InChI Key

LQEAWRNUMSVRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C)Cl

Origin of Product

United States

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